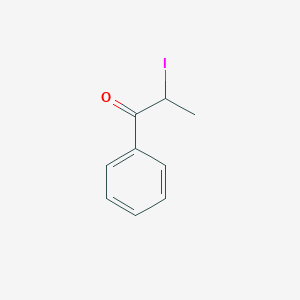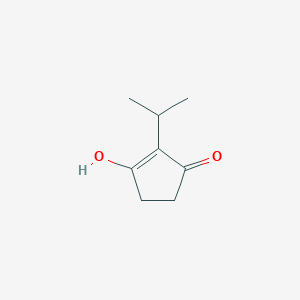![molecular formula C14H26O2 B14728880 3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane CAS No. 5421-20-5](/img/structure/B14728880.png)
3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane is a spiro compound characterized by a unique structure where two rings are connected through a single atom. This compound belongs to the class of oxaspirocyclic compounds, which have garnered significant attention due to their diverse biological activities and applications in various fields such as medicine, catalysis, and optical materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. For instance, the reaction of 1,3-propanediol with a suitable ketone in the presence of an acid catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or halogen groups .
Aplicaciones Científicas De Investigación
3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its derivatives have shown potential as antifungal, insecticidal, and antitumor agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of optical materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism by which 3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis, while its antitumor effects could involve the disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A parent compound with similar structural features but different substituents.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with sulfur atoms in the spirocyclic structure.
Bis(1,3-oxathiane) spiranes: Compounds with both oxygen and sulfur atoms in the rings
Uniqueness
3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and propyl groups may enhance its lipophilicity and ability to interact with biological membranes .
Propiedades
Número CAS |
5421-20-5 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
3-ethyl-4-propyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26O2/c1-3-8-13-12(4-2)11-15-14(16-13)9-6-5-7-10-14/h12-13H,3-11H2,1-2H3 |
Clave InChI |
OQFOGXORBHKZAH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(COC2(O1)CCCCC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



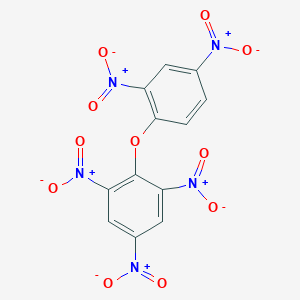
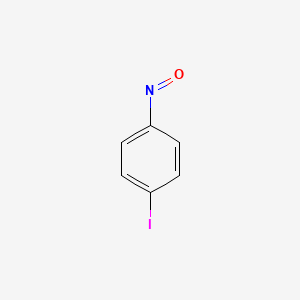

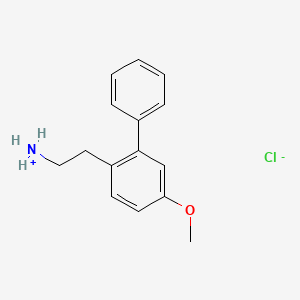
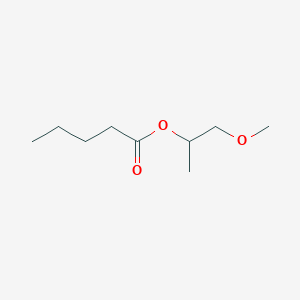
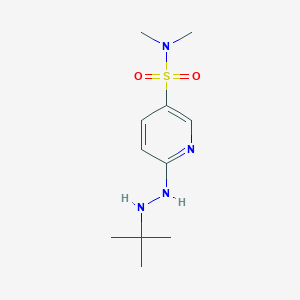
![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)

![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)

